2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester

Overview

Description

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is a key compound widely used in the biomedical industry . It functions as an important sialic acid derivative, serving as a precursor for the research and development of various pharmaceutical drugs and research chemicals . This compound plays a crucial role in the development of antiviral medications and research targeting neurodegenerative disorders, cancer, and various inflammatory diseases .

Molecular Structure Analysis

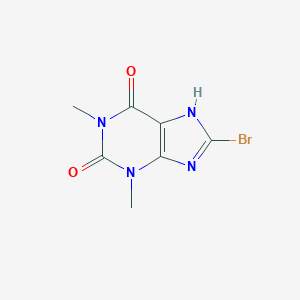

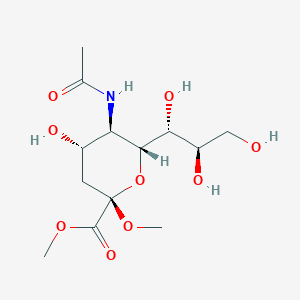

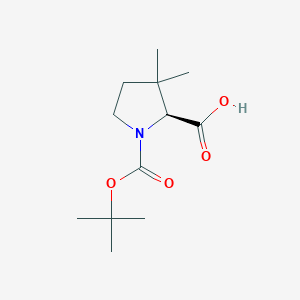

The molecular formula of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is C13H23NO9, and its molecular weight is 337.32 . The IUPAC name is methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate .Scientific Research Applications

Biomedical Industry

This compound is a key component widely used in the biomedical industry . It functions as an important sialic acid derivative, serving as a precursor for the research and development of various pharmaceutical drugs and research chemicals .

Antiviral Medications

The compound plays a crucial role in the development of antiviral medications . This is due to its structural similarity to sialic acids, which are often used by viruses for cell entry.

Neurodegenerative Disorders

Research chemicals derived from this compound are used in research targeting neurodegenerative disorders . This includes diseases like Alzheimer’s and Parkinson’s, where abnormal glycosylation patterns have been observed.

Cancer Research

The compound is also used in cancer research . Abnormal sialylation is often observed in cancer cells, and this compound, being a sialic acid derivative, can be used to study these changes.

Inflammatory Diseases

It is used in the research of various inflammatory diseases . Sialic acids play a role in immune response modulation, and this compound can help in understanding these mechanisms.

Influenza Virus Studies

This compound serves as a model for studies of binding of influenza virus hemagglutinin and metal ions . This can help in understanding how the influenza virus binds to host cells and can aid in the development of new antiviral drugs.

Bacterial Pathogens

N-Acetylneuraminic acid, a related compound, is important in the biology of a number of pathogenic and symbiotic bacteria . It can be used either as a nutrient, providing both carbon and nitrogen to the bacteria, or in some pathogens, can be activated and placed on the cell surface .

Treatment of Distal Myopathy with Rimmed Vacuoles

In Japan, N-Acetylneuraminic acid is approved under the trade name Acenobel for the treatment of distal myopathy with rimmed vacuoles . This indicates potential therapeutic applications of related compounds like 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester.

Mechanism of Action

Target of Action

The primary target of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is the influenza virus . This compound is used as a model to study the binding of the influenza virus, specifically the hemagglutinin protein, and metal ions .

Mode of Action

The compound interacts with its targets by binding to them. It has been found that hemagglutinins from two influenza virus variants bind to sialic acid derivatives with millimolar dissociation constants . This binding can inhibit the in vitro infectivity of the influenza virus .

Biochemical Pathways

The compound affects the viral infection pathway . By binding to the influenza virus, it can inhibit the virus’s ability to infect host cells . This is particularly important in the early stages of viral infection, where the virus needs to attach to host cells to begin replication .

Result of Action

The result of the compound’s action is the inhibition of influenza virus infectivity . By binding to the virus, it prevents the virus from attaching to host cells, thereby inhibiting the virus’s ability to infect those cells and spread within the host .

Future Directions

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is expected to continue playing a crucial role in the development of antiviral medications and research targeting neurodegenerative disorders, cancer, and various inflammatory diseases . It is also expected to be used in studies assessing the binding of influenza virus hemagglutinin .

properties

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTJXQQVMKZKQA-GRRZBWEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)